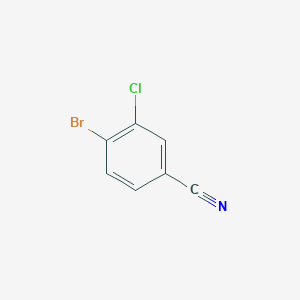
3-Ethylbiphenyl
説明
Synthesis Analysis
Synthesis of 3-Ethylbiphenyl-like compounds typically involves catalytic processes or reactions between specific organic precursors. For example, synthesis methods involving cross-coupling reactions are common for creating biphenyl structures, suggesting a potential pathway for synthesizing 3-Ethylbiphenyl by introducing an ethyl group into the reaction (Tofangchi Mahyaria et al., 2007).
Molecular Structure Analysis
Molecular structure analysis of compounds similar to 3-Ethylbiphenyl, utilizing techniques such as X-ray diffraction, provides detailed insights into their geometric configurations. These studies reveal that such molecules often exhibit non-planar structures due to steric hindrance, influencing their physical and chemical properties (Gupta et al., 2002).
Chemical Reactions and Properties
Chemical reactions involving 3-Ethylbiphenyl derivatives highlight the reactivity of the biphenyl core and the influence of substituents on its chemical behavior. Reactions such as electrophilic substitution and coupling reactions are pivotal in modifying the biphenyl structure, indicating that similar reactions could be applied to 3-Ethylbiphenyl for functionalization purposes (Gardner & Mcomie, 1968).
Physical Properties Analysis
The physical properties of biphenyl derivatives, including those similar to 3-Ethylbiphenyl, such as melting points, boiling points, and solubility, are significantly influenced by the nature of their substituents. Ethyl groups, being hydrophobic, can impact the overall solubility and phase behavior of the compound in organic solvents (Chao, 2014).
科学的研究の応用
Crystal Structure Analysis
3-Ethylbiphenyl has been analyzed for its crystal and molecular structures using X-ray diffraction. The compound crystallizes in a noncentrosymmetric monoclinic system, showcasing the conformations of phenyl rings and forming a smectic-like layer structure in the crystalline state (Gupta et al., 2002).
Green Chemistry in Organic Synthesis
It is used in Suzuki coupling reactions, a vital process in academic and industrial research for generating functionalized biaryls. These couplings are integral in synthesizing compounds like Ethyl (4-Phenylphenyl)acetate, which has potential as an anti-arthritic agent (Costa et al., 2012).
Quantum Mechanical Investigations
Quantum mechanical investigations of molecules like 4-ethyl-4-cyanobiphenyl, which are structurally related to 3-Ethylbiphenyl, provide insights into their molecular structure and potential applications in various fields, including materials science (Babkov et al., 2004).
Synthetic Chemistry
3-Ethylbiphenyl derivatives are synthesized for various applications, including pharmaceuticals. These compounds, when characterized through spectroscopic techniques and X-ray diffraction studies, reveal intricate molecular interactions and properties (Thippeswamy et al., 2011).
Antioxidant and Anti-Inflammatory Activities
Derivatives of 3-Ethylbiphenyl are evaluated for their in vitro antioxidant and in vivo anti-inflammatory activities, showcasing their potential in pharmacological applications (Madhavi & Sreeramya, 2017).
Selective Extraction in Nuclear Chemistry
The compound is also explored in the field of nuclear chemistry for the selective extraction of actinides, aiding in the separation and purification of radioactive elements, which is crucial for nuclear waste management and recycling (Zhang et al., 2019).
Shape-Selective Catalysis
In catalysis, derivatives of 3-Ethylbiphenyl are examined for their role in shape-selective ethylation processes. These studies contribute to the understanding of catalytic selectivity and efficiency in chemical synthesis (Tu et al., 1995).
Anti-Proliferative and Tumor Cell Selectivity
Certain derivatives exhibit pronounced anti-proliferative activity and tumor cell selectivity, highlighting their potential in cancer treatment and drug development (Thomas et al., 2017).
特性
IUPAC Name |
1-ethyl-3-phenylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14/c1-2-12-7-6-10-14(11-12)13-8-4-3-5-9-13/h3-11H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUXKTWJQSHBZIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7073353 | |
| Record name | 1,1'-Biphenyl, 3-ethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7073353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethylbiphenyl | |
CAS RN |
5668-93-9 | |
| Record name | 3-Ethylbiphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005668939 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Ethylbiphenyl | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75365 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,1'-Biphenyl, 3-ethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7073353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-ethylbiphenyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-ETHYLBIPHENYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J63C0SW912 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4-[(4-Chloro-2-nitrophenyl)azo]-3-hydroxy-N-(2-methylphenyl)naphthalene-2-carboxamide](/img/structure/B35989.png)

![[5-[2-[4-[[(2S)-1,5-diethoxy-1,5-dioxopentan-2-yl]carbamoyl]phenyl]ethyl]-4-oxo-1,7-dihydropyrrolo[2,3-d]pyrimidin-2-yl]azanium;4-methylbenzenesulfonate](/img/structure/B35995.png)








